molecular formula C12H14O2 B1362486 1-Phenylcyclopentanecarboxylic acid CAS No. 77-55-4

1-Phenylcyclopentanecarboxylic acid

Cat. No. B1362486
CAS RN: 77-55-4
M. Wt: 190.24 g/mol
InChI Key: RHPCYZLXNNRRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da .


Synthesis Analysis

The synthesis of 1-Phenylcyclopentanecarboxylic acid involves a procedure where a flask equipped with an air stirrer, dropping funnel, and low-temperature thermometer is charged with 38.0 g. (0.200 mole) of 1-phenylcyclopentanecarboxylic acid and 150 ml. of acetone . The mixture is stirred, and 22.3 g. (30.6 ml., 0.221 mole) of triethylamine is added over 5 minutes .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopentanecarboxylic acid is represented by the SMILES string OC(=O)C1(CCCC1)C1=CC=CC=C1 . This represents the connectivity of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Phenylcyclopentanecarboxylic acid is a solid substance with a melting point of 157°C to 161°C . It has a molecular weight of 190.24 g/mol . The compound is cream to grey-brown in color .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Structural Analogs : Research has explored the synthesis of structural analogs like 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares features with natural amino acids and established antitumor agents (Huddle & Skinner, 1971).
  • Stereochemical Control in Synthesis : The stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives involves radical cyclization or annulation, crucial for achieving stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).

Biochemical and Pharmacological Studies

  • Study of Cellular Respiration and Metabolism : Investigations on 1-aminocyclopentanecarboxylic acid (ACPC) focused on its impact on cellular respiration and amino acid metabolism in rat tissues, revealing no significant metabolic alterations or effects on other amino acids (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Chemotherapeutic Research

  • Antitumor Properties and Drug Distribution : ACPC has been examined for its potential in cancer treatment, including its distribution in tissues and lack of incorporation into proteins (Berlinguet et al., 1962).
  • Use in Cancer Detection : The synthesis of carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been explored for its utility in detecting cancers using nuclear medicine scanning techniques (Hayes et al., 1976).

Molecular Docking and Computational Studies

  • Molecular Docking Studies : Vibrational wavenumbers and quantum computational studies of 1-phenylcyclopentane carboxylic acid (1PCPCA) have been conducted to understand its molecular interactions and potential biological activity (Raajaraman, Sheela, & Muthu, 2019).

Conformational Analysis in Peptidomimetics

  • Peptidomimetics Involving Carbocyclic Acids : Studies on the synthesis and conformational analysis of peptidomimetics containing carbocyclic 1,3-diacid have been reported, offering insights into the structural dynamics of these compounds (Chakraborty et al., 2001).

Safety And Hazards

1-Phenylcyclopentanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

1-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCYZLXNNRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227811
Record name 1-Phenylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopentanecarboxylic acid

CAS RN

77-55-4
Record name 1-Phenylcyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclopentanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopentanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLCYCLOPENTANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 1-phenylcyclopentanecarboxylic acid was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 2
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 4
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 6
1-Phenylcyclopentanecarboxylic acid

Citations

For This Compound
42
Citations
TN Margulis - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
The structure of 1-phenylcyclopentanecarboxylic acid, C12H1402, has been determined by analysis of 824 diffractometer-measured X-ray reflections and refined by least-squares …
Number of citations: 6 scripts.iucr.org
RL Hudkins, RB Mailman… - Journal of medicinal …, 1994 - ACS Publications
… To a solution of 1-phenylcyclopentanecarboxylic acid (500 mg, 2.63 mmol) in dry benzene (20 mL) were added dropwise thionyl chloride (2 mL, 27.4 mmol) and DMF (2 drops), andthen …
Number of citations: 22 pubs.acs.org
BR Raajaraman, NR Sheela, S Muthu - Computational Biology and …, 2019 - Elsevier
… The compound 1-phenylcyclopentanecarboxylic acid was purchased from Sigma-Aldrich with a mentioned purity of 98% and used directly without further process. The FT-IR spectrum …
Number of citations: 32 www.sciencedirect.com
V Strijckmans, DH Hunter, F Dolle… - Journal of Labelled …, 1996 - Wiley Online Library
… The synthetic route used to prepare the precursor iodocaramiphen &om commercially available 1phenylcyclopentanecarboxylic acid (Aldrich) is described in scheme 1 and follows …
JL Tu, H Gao, M Luo, L Zhao, C Yang, L Guo, W Xia - Green Chemistry, 2022 - pubs.rsc.org
… To evaluate the potential of the above-mentioned design for ring-opening, we initiated our study by employing Fe(acac) 3 , 1-phenylcyclopentanecarboxylic acid (1a), and Cs 2 CO 3 …
Number of citations: 23 pubs.rsc.org
C Kaiser, J Weinstock - Organic Syntheses, 2003 - Wiley Online Library
… (0.200 mole) of 1‐phenylcyclopentanecarboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
RAB Bannard, JH Parkkari… - Canadian Journal of …, 1962 - cdnsciencepub.com
… When equimolar quantities of 1-phenylcyclopentanecarboxylic acid and 2-diethylanlinoethyl chloride hydrochloride were heated under reflux in absolute ethanol for 48 hours only a …
Number of citations: 11 cdnsciencepub.com
EI ALIa, SA SALLAM, GM HADAD - researchgate.net
… IR and NMR and was found to be 1phenylcyclopentanecarboxylic acid as a degradant (DG). … IR and PMR and found to be 1phenylcyclopentanecarboxylic acid as a degradant (DG) and …
Number of citations: 0 www.researchgate.net
JW WILT, BH PHILIP - The Journal of Organic Chemistry, 1959 - ACS Publications
… 87.5-88 (literature311 mp 86-87); 1-phenylcyclopentanecarboxylic acid, mp 155-156 (literature30 mp 158-… 1-phenylcyclopentanecarboxylic acid chloride (91%, bp 73-74 at0.3 mm.); 1-…
Number of citations: 6 pubs.acs.org
RAB Bannard, JH Parkkari - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… 1-Phenylcyclopentanecarboxylic acid was identified as one of the decomposition products by ir spectroscopy and a mixed mp determination with an authentic sample. …
Number of citations: 3 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.